

A Technical Guide to Butyl Chloroformate: Properties, Reactions, and Applications

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Compound of Interest

Compound Name: *Butyl chloroformate*

Cat. No.: *B051088*

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This guide provides an in-depth overview of **butyl chloroformate**, a key reagent in organic synthesis and analysis. Below, you will find its core physicochemical properties, a detailed experimental protocol for a common application, and a visualization of its primary reactive pathway.

Core Physicochemical Data

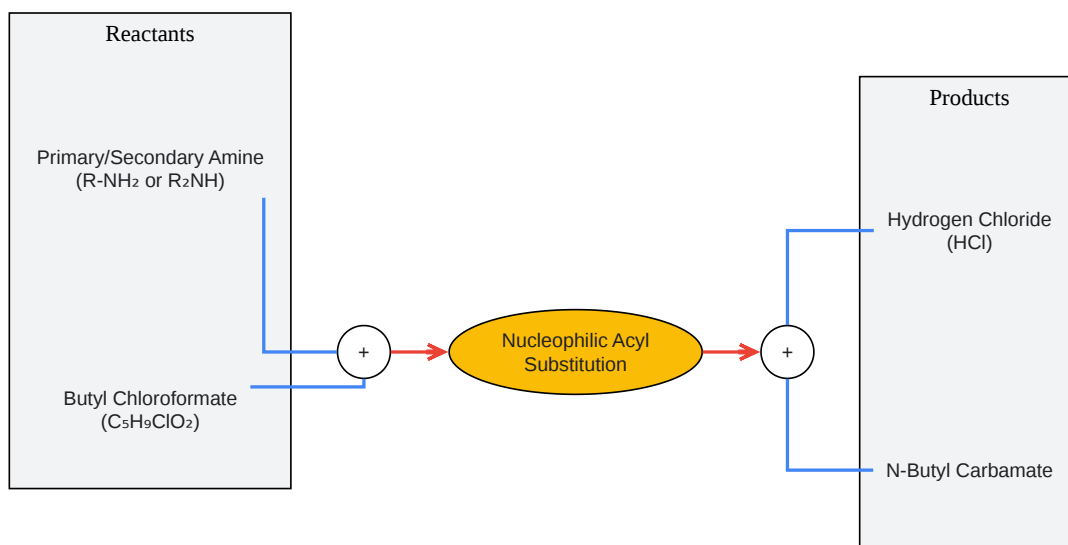
Butyl chloroformate is a colorless liquid utilized in the synthesis of various organic compounds, including carbamates and carbonates.^[1] Its properties are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C5H9ClO2[2][3][4][5]
Molecular Weight	136.58 g/mol [2][3][6]
CAS Number	592-34-7[3][4]
Density	1.074 g/cm ³ at 25 °C[3][6]
Boiling Point	142 °C[3][6]
Melting Point	-70 °C
Flash Point	38 °C (100.4 °F) - closed cup[6]
Refractive Index	n _{20/D} 1.412[6]
Solubility	Decomposes in water.[2] Soluble in common organic solvents like acetone, chloroform, and toluene.[1]
Vapor Pressure	2.42 psi (20 °C)[6]

Key Reactions: Carbamate Formation

A primary application of **butyl chloroformate** is its reaction with primary and secondary amines to form N-butyl carbamates. This reaction is fundamental in the installation of the butoxycarbonyl (Boc) protecting group, a common strategy in peptide synthesis and broader organic chemistry to temporarily mask the reactivity of an amine. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.

The general transformation is illustrated in the diagram below.



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Caption: Reaction of **butyl chloroformate** with an amine to yield a carbamate.

Experimental Protocol: Synthesis of a Butyl Carbamate Derivative

The following is a general protocol for the derivatization of a primary or secondary amine using **butyl chloroformate**. This procedure is widely applicable for creating standards for chromatographic analysis or for the synthesis of protected amines.

Objective: To synthesize an N-butyl carbamate from a starting amine.

Materials:

- Primary or secondary amine
- **Butyl chloroformate**
- Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

- Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
- Deionized water
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware (round-bottom flask, addition funnel, separatory funnel)
- Magnetic stirrer and stir bar
- Ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the starting amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM). Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
- **Addition of Butyl Chloroformate:** While stirring the cooled amine solution, add **butyl chloroformate** (1.05 to 1.2 equivalents) dropwise via the addition funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
- **Workup:**
 - Quench the reaction by adding deionized water to the flask.
 - Transfer the mixture to a separatory funnel.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Isolation:
 - Filter the drying agent from the organic solution.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-butyl carbamate product.
- Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization, depending on the physical properties of the carbamate.

Safety Precautions:

- **Butyl chloroformate** is corrosive, toxic by inhalation, and flammable.[1] All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, lab coat, and chemical-resistant gloves) must be worn.
- The reaction is moisture-sensitive; use anhydrous solvents and dry glassware.
- **Butyl chloroformate** reacts with water and moist air to release toxic and corrosive gases.[1]

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